N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[3,4-d]pyrimidin-1-yl ring, which is a bicyclic structure with nitrogen atoms. It also has a bromobenzyl group attached, which would add significant steric bulk and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromine atom in the bromobenzyl group could potentially be a site for nucleophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of the bromine atom would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have been assessed for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Such studies indicate the potential utility of these compounds in developing new anticancer and anti-inflammatory drugs.
Antimicrobial Activity
Pyrazolopyrimidine derivatives have also been explored for their antimicrobial properties. Research on pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown that these compounds exhibit antimicrobial activity against various bacterial strains, suggesting their application in addressing antibiotic resistance and developing new antimicrobial agents (Abunada et al., 2008).
Enzymatic Activity Modulation
Further research into pyrazolopyrimidinyl keto-esters and their derivatives has highlighted the potential of these compounds to modulate enzymatic activity. Specifically, some newly synthesized compounds have shown a potent effect on increasing the reactivity of cellobiase, an enzyme important for cellulose breakdown, indicating potential applications in industrial biotechnology and bioenergy (Abd & Gawaad, 2008).
Radical Scavenging Activity
Nitrogen-containing bromophenols, structurally related to the compound , isolated from marine red algae, have demonstrated significant radical scavenging activity. These compounds, including pyrazolopyrimidine derivatives, may offer therapeutic benefits as natural antioxidants, suggesting their utility in pharmaceutical and food industries (Li et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-18(12-28-30)24(32)29(14-27-22)13-15-4-6-17(25)7-5-15/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOVGOJFHTCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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